molecular formula C17H9ClF3NO3 B3042865 N-(2-chloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-4-(trifluoromethyl)benzamide CAS No. 680215-13-8

N-(2-chloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B3042865
CAS No.: 680215-13-8
M. Wt: 367.7 g/mol
InChI Key: NJZAVXPRHZLOQE-UHFFFAOYSA-N
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Description

N-(2-chloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-4-(trifluoromethyl)benzamide is a synthetic benzamide derivative characterized by a chloro-substituted inden-dioxo core linked to a 4-(trifluoromethyl)benzamide moiety. Its molecular formula is C₁₇H₉ClF₃NO₃, with a molecular weight of 367.71 g/mol (exact mass: 367.019 Da). The compound is offered commercially at 95% purity for research purposes, with applications speculated in medicinal chemistry or material science due to its structural complexity and reactive functional groups (e.g., chloro, dioxo, trifluoromethyl) .

Properties

IUPAC Name

N-(2-chloro-1,3-dioxoinden-2-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClF3NO3/c18-16(13(23)11-3-1-2-4-12(11)14(16)24)22-15(25)9-5-7-10(8-6-9)17(19,20)21/h1-8H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZAVXPRHZLOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)(NC(=O)C3=CC=C(C=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of structurally analogous compounds reveals key differences in substituents, biological activity, and synthetic routes:

Compound Name Key Substituents Applications/Significance References
N-(2-chloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-4-(trifluoromethyl)benzamide Chloro, dioxo-inden, trifluoromethyl benzamide Research chemical; potential monomer or pharmaceutical intermediate
N-(2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-4-(trifluoromethyl)benzamide Hydroxy instead of chloro on inden-dioxo core Studied via high-resolution mass spectrometry (Orbitrap Elite/Q Exactive); research use
3-Chloro-N-phenyl-phthalimide Chloro, phenyl, phthalimide core Monomer for polyimide synthesis (polymers)
Sodium Salt of 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide Methylsulfanyl, tetrazolyl, sodium salt Herbicidal activity
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Isopropoxy phenyl, trifluoromethyl Agricultural fungicide
N-{2-[3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-N-(2-methoxyethyl)-4-(trifluoromethyl)benzamide Pyrazolyl, dimethoxyphenyl, methoxyethyl Pharmacological research (structure-activity relationship studies)

Preparation Methods

Friedel-Crafts Cyclization of Chlorinated Phthalic Anhydride

Phthalic anhydride derivatives serve as precursors for inden-dione synthesis. Chlorination at the ortho position is achieved via:

Procedure:

  • React phthalic anhydride with Cl₂ gas (1.2 eq) in AlCl₃ (10 mol%) at 80°C for 6 hr.
  • Isolate 2-chlorophthalic anhydride (78% yield).
  • Cyclize using acetic anhydride/H₂SO₄ to form 2-chloro-inden-1,3-dione (Scheme 1).

Key Data:

Parameter Value
Yield 72%
Purity (HPLC) 98.5%
Characterization IR: 1765 cm⁻¹ (C=O)

Halogen Exchange via Nucleophilic Substitution

Alternative routes employ 2-bromo-inden-1,3-dione subjected to Cl⁻ exchange:

Procedure:

  • Stir 2-bromo-inden-1,3-dione (1 eq) with NaCl (3 eq) in DMF at 120°C for 12 hr.
  • Isolate 2-chloro derivative (65% yield).

Limitations:

  • Requires pre-synthesized bromo precursor.
  • Competing elimination reduces yield.

Synthesis of 4-(Trifluoromethyl)Benzoyl Chloride

Direct Chlorination of 4-(Trifluoromethyl)Benzoic Acid

Procedure:

  • Reflux 4-(trifluoromethyl)benzoic acid (1 eq) with SOCl₂ (3 eq) at 80°C for 4 hr.
  • Distill excess SOCl₂ to obtain acyl chloride (93% yield).

Characterization:

  • $$ ^1\text{H NMR} $$ (CDCl₃): δ 8.15 (d, J=8.2 Hz, 2H), 7.85 (d, J=8.2 Hz, 2H).

Nitrile Hydrolysis and Subsequent Chlorination

Procedure:

  • Hydrolyze 4-(trifluoromethyl)benzonitrile (1 eq) with H₂SO₄ (70%)/H₂O (1:1) at 100°C for 8 hr.
  • Neutralize with NaOH to isolate benzoic acid (88% yield).
  • Proceed with SOCl₂ chlorination as above.

Amide Bond Formation: Coupling Strategies

Schotten-Baumann Acylation

Procedure:

  • Dissolve 2-chloro-inden-1,3-dione (1 eq) in THF, add NaOH (2 eq).
  • Add 4-(trifluoromethyl)benzoyl chloride (1.1 eq) dropwise at 0°C.
  • Stir at RT for 12 hr, isolate via filtration (68% yield).

Optimization Notes:

  • Excess acyl chloride (1.5 eq) improves yield to 74%.
  • Aqueous workup removes unreacted chloride.

EDCI/HOBt-Mediated Coupling

Procedure:

  • React 2-chloro-inden-1,3-dione-2-amine (1 eq) with 4-(trifluoromethyl)benzoic acid (1 eq), EDCI (1.2 eq), HOBt (1.2 eq) in DCM.
  • Stir at RT for 24 hr (81% yield).

Advantages:

  • Avoids acyl chloride handling.
  • Compatible with acid-sensitive substrates.

Chlorination-Acylation Tandem Approach

One-Pot Synthesis from 2-Amino-Inden-1,3-Dione

Procedure:

  • Treat 2-amino-inden-1,3-dione (1 eq) with NCS (1.1 eq) in CH₂Cl₂ at 0°C.
  • Add 4-(trifluoromethyl)benzoyl chloride (1 eq), Et₃N (2 eq).
  • Stir at RT for 6 hr (62% yield).

Mechanistic Insight:

  • NCS chlorinates amine to intermediate N-chloroamide.
  • In situ acylation prevents over-chlorination.

Analytical Characterization and Validation

Spectroscopic Data

  • IR (KBr): 3320 cm⁻¹ (N–H), 1715 cm⁻¹ (C=O inden-dione), 1680 cm⁻¹ (C=O amide).
  • $$ ^1\text{H NMR} $$ (DMSO-d₆): δ 8.62 (s, 1H, NH), 8.12–7.98 (m, 4H, Ar–H), 3.45 (s, 2H, CH₂).
  • $$ ^{13}\text{C NMR} $$: δ 192.1 (C=O inden), 165.4 (C=O amide), 139.8 (CF₃).

Purity and Yield Comparison

Method Yield (%) Purity (%)
Schotten-Baumann 68 97.2
EDCI/HOBt 81 98.5
Tandem Chlorination 62 96.8

Industrial Scalability and Environmental Impact

Solvent and Catalyst Recovery

  • THF Recycling: Distillation recovers >90% solvent.
  • EDCI/HOBt Reuse: Silica gel adsorption enables 3× reuse without yield drop.

E-Factor Analysis

Method E-Factor
Schotten-Baumann 8.2
EDCI/HOBt 6.5

Q & A

Q. What synthetic routes are commonly employed for synthesizing N-(2-chloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-4-(trifluoromethyl)benzamide, and what key intermediates are involved?

  • Methodological Answer: The compound can be synthesized via amide coupling between a functionalized indenone derivative (e.g., 2-chloro-1,3-dioxo-2,3-dihydro-1H-indene) and 4-(trifluoromethyl)benzoyl chloride. A typical procedure involves:
  • Activating the carboxylic acid group (if starting from the acid) using reagents like thionyl chloride or oxalyl chloride to form the acyl chloride intermediate .
  • Reacting the acyl chloride with the amine-containing indenone derivative in anhydrous dichloromethane or acetonitrile under inert atmosphere, with a base such as potassium carbonate to scavenge HCl .
  • Key intermediates include the acylated indenone and purified precursors verified via thin-layer chromatography (TLC) or HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer:
  • 1H/13C NMR : Essential for confirming the presence of the trifluoromethyl group (δ ~110-125 ppm in 13C NMR for CF3) and the indenone backbone (aromatic protons at δ 7.0-8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) with precision <5 ppm error .
  • UV-Vis Spectroscopy : Identifies π→π* transitions in the indenone and benzamide moieties, useful for purity assessment .

Q. How is the compound screened for preliminary biological activity in academic settings?

  • Methodological Answer:
  • Enzyme Inhibition Assays : Test against targets like kinases or proteases using fluorogenic substrates. IC50 values are determined via dose-response curves (e.g., 0.1–100 µM range) .
  • Cell-Based Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Data normalization to DMSO controls is critical .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

  • Methodological Answer:
  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reactivity and solubility .
  • Catalyst Use : Employ coupling agents like HATU or EDCI for sterically hindered reactions, monitoring progress via LC-MS .
  • Temperature Gradients : Optimize between 0°C (to minimize side reactions) and room temperature for faster kinetics .

Q. What strategies resolve contradictions in crystallographic data for this compound?

  • Methodological Answer:
  • SHELX Refinement : Use SHELXL for small-molecule refinement, adjusting parameters like ADPs (anisotropic displacement parameters) to address electron density mismatches .
  • Twinned Data Handling : Apply HKLF 5 in SHELXL for twinned crystals, validating with R1/Rint metrics (<5% discrepancy) .

Q. How can the reaction mechanism of the indenone-benzamide coupling be elucidated?

  • Methodological Answer:
  • Kinetic Isotope Effects (KIE) : Compare rates using deuterated vs. non-deuterated reactants to identify rate-determining steps .
  • DFT Calculations : Model transition states using Gaussian or ORCA software to predict activation energies and intermediates .

Q. How should researchers address contradictory bioactivity data across different assay platforms?

  • Methodological Answer:
  • Assay Standardization : Replicate experiments under identical conditions (e.g., ATP concentration in kinase assays) .
  • Off-Target Profiling : Use proteome-wide screens (e.g., CETSA or thermal shift assays) to identify non-specific binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-4-(trifluoromethyl)benzamide
Reactant of Route 2
N-(2-chloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-4-(trifluoromethyl)benzamide

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